Sodium carbonate decahydrate

Description

Contextualizing Sodium Carbonate Decahydrate (B1171855) within Contemporary Chemical Science

In modern chemical science, sodium carbonate decahydrate (Na₂CO₃·10H₂O), also known as washing soda or natron in its mineral form, is recognized for its diverse applications across multiple sectors. chemimpex.comwikipedia.orgcymitquimica.com It is a key industrial chemical, with global production estimated at 42 million tonnes in 2005. wikipedia.org Its utility stems from its properties as a water-soluble, alkaline salt. wikipedia.org

A significant area of contemporary research focuses on its application as a phase change material (PCM) for thermal energy storage. e3s-conferences.orgirjet.net Inorganic salt hydrates like this compound are investigated for their high latent heat storage capacity, which is crucial for developing energy-efficient building materials and thermal management systems. e3s-conferences.orgnih.govmdpi.com Researchers are exploring methods to encapsulate it within materials like expanded graphite (B72142) to improve thermal conductivity and prevent issues such as supercooling and leakage during phase transitions. nih.govmdpi.comresearchgate.net

Beyond materials science, it remains a fundamental component in various industrial processes. It is indispensable in glass manufacturing, where it acts as a flux to lower the melting point of silica. chemimpex.comgdckulgam.edu.in It serves as a water softener in detergents by precipitating magnesium and calcium ions, and as a pH regulator in applications ranging from swimming pools to chemical laboratories. chemimpex.comgdckulgam.edu.in Furthermore, it is used as a raw material in the synthesis of other chemicals, in the paper and textile industries, and as an analytical reagent. fishersci.fioecd.org

Historical Trajectories and Milestones in this compound Chemistry

The history of this compound is deeply intertwined with human civilization. Its earliest use dates back to ancient Egypt, where a naturally occurring mineral mixture called natron, primarily composed of this compound and sodium bicarbonate, was harvested from dry lake beds. wikipedia.orgmcgill.cashimico.com The Egyptians utilized natron extensively for various purposes, including mummification, where its desiccating properties were essential for preserving bodies. mcgill.canih.govsaltworkconsultants.comthoughtco.com It was also used in glass-making, as a cleaning agent mixed with oil to create a form of soap, and even as an early antiseptic. wikipedia.orgnih.govsaltworkconsultants.com

For centuries, the primary source of sodium carbonate was the ash of certain salt-tolerant plants and seaweeds. pcc.eushimico.comniscpr.res.in This method, however, could not meet the rising demand spurred by the Industrial Revolution. palvifze.com A significant milestone occurred in 1791 when French chemist Nicolas Leblanc developed a process to synthesize sodium carbonate from common salt (sodium chloride), sulfuric acid, limestone, and coal. shimico.commcgill.ca The Leblanc process, despite its environmental drawbacks like the production of hydrogen chloride gas which led to acid rain, dominated the industry for nearly a century. niscpr.res.inmcgill.ca

The next major breakthrough came in the 1860s with the invention of the ammonia-soda process by Belgian chemist Ernest Solvay. wikipedia.orgpalvifze.comck12.org The Solvay process, which uses salt brine and limestone as raw materials and recycles ammonia (B1221849), proved to be more economical and less polluting than the Leblanc process. wikipedia.orgwikipedia.org By 1900, the Solvay process accounted for the vast majority of global sodium carbonate production and remains a major industrial method today. wikipedia.orgshimico.comacs.org In the 20th century, the discovery of large natural deposits of trona, a mineral source of sodium carbonate, particularly in Wyoming, USA, provided a more economical alternative to synthetic production in North America. shimico.comniscpr.res.in

| Historical Milestone | Year | Significance |

| Use of Natron in Ancient Egypt | ~4th Millennium BCE | Employed in mummification, glass-making, and as a cleaning agent. thoughtco.com |

| Leblanc Process Invented | 1791 | First major synthetic process for producing sodium carbonate from salt, meeting industrial demand. shimico.commcgill.ca |

| Solvay Process Developed | 1860s | A more efficient and environmentally friendlier synthetic method that replaced the Leblanc process. wikipedia.orgck12.org |

| Discovery of Trona Deposits | 1938 | Large natural deposits in Wyoming, USA, made mining more economical than industrial production in North America. shimico.com |

Significance and Scope of Academic Inquiry into this compound

Academic inquiry into this compound is driven by its economic importance and its versatile chemical properties. niscpr.res.ingoogle.com Research continues to optimize its production and explore new applications, particularly in the field of sustainable energy. The compound's potential as a phase change material is a primary focus, with studies aiming to enhance its thermal properties for applications in energy-efficient buildings and solar energy storage systems. e3s-conferences.orgirjet.netnih.gov Investigations into eutectic mixtures with other hydrated salts, such as disodium (B8443419) hydrogen phosphate (B84403) dodecahydrate, seek to create PCMs with specific melting points and improved performance. e3s-conferences.orgnih.gov

In chemistry, it is frequently used as a reagent, particularly as a base and a buffer to control pH in chemical reactions. chemimpex.comgdckulgam.edu.in Its role as a precipitating agent and its use in titrations are standard laboratory applications. chemimpex.comfishersci.fi The study of its physical chemistry, including its phase diagram, solubility, and the kinetics of its dehydration, remains relevant for optimizing industrial crystallization and drying processes. google.comresearchgate.net The compound is also investigated for its environmental applications, such as water treatment and flue gas desulfurization. chemimpex.comrsc.org The ongoing research ensures that this long-known chemical continues to find new and improved uses in modern technology and industry. patsnap.com

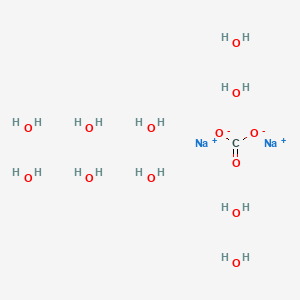

Structure

2D Structure

Properties

CAS No. |

6132-02-1 |

|---|---|

Molecular Formula |

CH4NaO4 |

Molecular Weight |

103.03 g/mol |

IUPAC Name |

disodium;carbonate;decahydrate |

InChI |

InChI=1S/CH2O3.Na.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |

InChI Key |

RGBMRUSMRXNIDE-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Canonical SMILES |

C(=O)(O)O.O.[Na] |

Other CAS No. |

6132-02-1 |

Pictograms |

Irritant |

Related CAS |

6106-20-3 |

Synonyms |

disodium carbonate, 14C-labeled cpd disodium carbonate, heptahydrate disodium carbonate, monohydrate monosodium carbonate, 14C-labeled cpd monosodium carbonate, monohydrate sodium carbonate sodium carbonate (2:3), dihydrate sodium carbonate (4:5) sodium carbonate decahydrate sodium carbonate, hydrate |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Science of Sodium Carbonate Decahydrate

Conventional and Emerging Synthesis Routes for Sodium Carbonate Decahydrate (B1171855)

The production of sodium carbonate decahydrate begins with the synthesis of anhydrous sodium carbonate (soda ash), which is then dissolved in water and crystallized to form the decahydrate. wikipedia.orgquora.com

Conventional Routes:

Solvay Process: For over a century, the Solvay (or ammonia-soda) process has been the primary industrial method for producing sodium carbonate. ck12.orgwikipedia.org Developed in the 1860s by Ernest Solvay, this process uses inexpensive and readily available raw materials: salt brine (sodium chloride) and limestone (calcium carbonate). ck12.orgwikipedia.orgausetute.com.au The process involves passing carbon dioxide and ammonia (B1221849) through a cold, saturated solution of sodium chloride. funscience.inbyjus.com This causes the precipitation of sodium hydrogen carbonate (sodium bicarbonate), which has low solubility in the brine solution. byjus.comscribd.com The filtered sodium bicarbonate is then heated (calcined) to produce anhydrous sodium carbonate. ck12.orgausetute.com.au A key feature of the Solvay process is the recycling of ammonia, making it economically efficient, though it generates calcium chloride as a major byproduct. shimico.comatamanchemicals.com

Hou's Process: Developed by Chinese chemist Hou Debang in the 1930s, this method is an improvement on the Solvay process. wikipedia.org Hou's process is coupled to the Haber process for ammonia synthesis and offers better atom economy. wikipedia.org It eliminates the production of calcium chloride by precipitating ammonium (B1175870) chloride as a byproduct, which can then be sold as a fertilizer. wikipedia.orgwikipedia.org This is achieved by manipulating solution temperatures; the solubility of ammonium chloride is higher than sodium chloride at 30°C but lower at 10°C, allowing for its separation by cooling. wikipedia.orgatamanchemicals.com

Emerging Routes:

CODA Process: In pursuit of more environmentally friendly methods, the CODA (carbon-negative sODA ash) process has been developed. acs.org This innovative approach combines chlor-alkali electrolysis with direct air capture of carbon dioxide (CO₂). acs.orgnih.gov The captured CO₂ reacts with a sodium hydroxide (B78521) solution produced during electrolysis to form sodium carbonate. acs.orgnih.gov The process can be designed with a two-step crystallization strategy, first producing this compound at ambient temperatures, which is then converted to the monohydrate before final dehydration. nih.gov This route is considered carbon-negative as it utilizes atmospheric CO₂. nih.gov

Bipolar Electrodialysis: Another sustainable alternative to the Solvay process is a method based on bipolar electrodialysis of brine. fraunhofer.de In this process, ion-exchange membranes split the brine (salt and water) into sodium hydroxide and hydrochloric acid. fraunhofer.de CO₂ is then introduced to the sodium hydroxide solution to produce sodium carbonate. fraunhofer.de This "Green Soda" method avoids the greenhouse gas emissions and saline wastewater associated with traditional production. fraunhofer.de

Table 1: Comparison of Sodium Carbonate Synthesis Routes

| Feature | Solvay Process | Hou's Process | CODA Process |

|---|---|---|---|

| Primary Raw Materials | Brine (NaCl), Limestone (CaCO₃) | Brine (NaCl), Ammonia (NH₃), CO₂ | Brine (NaCl), Water, Air (CO₂) |

| Key Byproduct | Calcium Chloride (CaCl₂) | Ammonium Chloride (NH₄Cl) | Hydrogen, Chlorine |

| Atom Economy | Lower | Higher (eliminates CaCl₂ waste) | High (utilizes captured CO₂) |

| Environmental Impact | CaCl₂ wastewater, CO₂ emissions | Reduced waste, byproduct is a fertilizer | Carbon-negative, no saline wastewater |

Advanced Crystallization Processes and Control Parameters for this compound

The formation of this compound from an aqueous solution of sodium carbonate is highly dependent on temperature. wikipedia.org It crystallizes specifically in the temperature range of -2.1°C to +32.0°C. wikipedia.org Above this range, the monohydrate or heptahydrate forms. wikipedia.org

Several advanced crystallization techniques are employed to produce this compound:

Cooling Crystallization: This is the most common method for producing this compound. ebner-co.de Because the decahydrate forms at low temperatures (below 35°C), evaporative crystallization methods are generally not suitable. ebner-co.de The process involves cooling a saturated or process solution to induce crystallization. ebner-co.degoogle.com

Vacuum Cooling Crystallization: A specific type of cooling crystallization where a vacuum is applied to the crystallizer. ebner-co.degoogle.com The flashing of the solution under vacuum causes rapid cooling and evaporation of water, leading to crystallization. ebner-co.degoogle.com This method is economically effective down to about 12°C. google.com

Eutectic Freeze Crystallization (EFC): This technique has been tested for industrial aqueous streams containing sodium carbonate. coolseparations.nl It involves cooling the solution to its eutectic point, where both pure ice and this compound crystallize simultaneously. coolseparations.nl By operating at approximately -3.8°C, pure ice and this compound with good filtration properties can be produced. coolseparations.nl

Membrane-Assisted Crystallization: This is a novel approach proposed for recovering CO₂ as a carbonate salt. acs.org It uses a membrane to control the removal of water from the feed solution to an osmotic solution, inducing crystallization. acs.org This method has been shown to be feasible for producing this compound crystals with high purity. acs.org

Nucleation and Growth Mechanisms of this compound Crystals

Crystallization is fundamentally a two-step process involving nucleation (the birth of new crystals) and crystal growth. mt.com

Nucleation: This is the initial formation of stable crystalline nuclei from a supersaturated solution. mt.com According to classical nucleation theory, this occurs through random fluctuations leading to the formation of atomic clusters that reach a critical size. aip.org A two-step nucleation mechanism has also been proposed, where crystals form within dense liquid clusters suspended in the solution, which provides a faster route for phase transition. aip.org The rate of nucleation is highly dependent on the level of supersaturation; higher supersaturation leads to a higher nucleation rate. mt.com Faster cooling rates also favor nucleation over growth, resulting in a larger number of smaller crystals. ugr.es

Crystal Growth: Once stable nuclei have formed, they grow by the addition of more solute molecules from the solution. mt.com The growth of this compound crystals from thin aqueous films is limited by both diffusion (transport of molecules to the crystal surface) and integration (incorporation of molecules into the crystal lattice). mdpi.com The growth rate is a critical parameter that, along with nucleation, determines the final crystal size distribution. mt.com

Influence of Supersaturation, Temperature, and Solvent Systems on this compound Crystallization

The final properties of this compound crystals are dictated by several controllable parameters.

Supersaturation: As the driving force for both nucleation and growth, supersaturation is the most critical parameter in crystallization. mt.com It is the state where the solute concentration exceeds its equilibrium solubility. mt.com

At low supersaturation , crystal growth dominates over nucleation, resulting in larger crystals. mt.com

At high supersaturation , nucleation is the dominant mechanism, leading to the formation of smaller crystals. mt.com Interestingly, research has shown that it is possible to operate a this compound crystallizer with mother liquors that are supersaturated with respect to sodium bicarbonate, producing substantially pure decahydrate crystals without significant co-precipitation of unwanted bicarbonate. google.comgoogle.com

Temperature: Temperature is a crucial control parameter as it directly affects the solubility and the stable hydrate (B1144303) form. wikipedia.org this compound is the stable crystalline form from aqueous solutions only between -2.1°C and +32.0°C. wikipedia.org Cooling crystallization processes are designed to operate within this specific window to target the formation of the decahydrate. ebner-co.de For example, operating a crystallizer at 10°C or even 5°C can increase the yield of this compound crystals from a feed liquor. google.com

Solvent Systems: While water is the universal solvent for this process, the presence of other components effectively creates a more complex solvent system. The presence of sodium hydroxide (NaOH) in the solution, for instance, alters the phase transition temperatures. acs.org As the concentration of NaOH increases, the transition temperature between different hydrates occurs at lower temperatures. acs.org

Role of Additives and Impurities on this compound Crystal Morphology and Purity

Impurities present in the crystallization liquor, often carried over from the synthesis stage or raw materials, can significantly impact the final product.

Influence on Purity: The presence of impurities like sodium bicarbonate (NaHCO₃) can lead to co-crystallization if its concentration exceeds its solubility limit, thereby reducing the purity of the final this compound product. google.com To obtain pure crystals, the feed liquor concentrations must be controlled to avoid reaching equilibrium with sodium bicarbonate or sodium sesquicarbonate. google.com However, membrane-assisted crystallization has been shown to produce this compound crystals with up to 99.5% purity even in the presence of impurities like sodium sulfate (B86663) and sodium nitrate (B79036). acs.org

Influence on Morphology: Impurities can act as crystal habit modifiers. Studies have shown that the presence of sodium sulfate (Na₂SO₄) affects the morphology of Na₂CO₃·10H₂O crystals, whereas sodium nitrate (NaNO₃) and sodium chloride (NaCl) have no apparent effect. acs.org When this compound crystallizes concurrently with sodium sulfate decahydrate, the crystallization kinetics of both can be altered. mdpi.comresearchgate.net Specifically, the mass transfer coefficient for this compound can be an order of magnitude lower when it crystallizes while sodium sulfate remains in solution. mdpi.comresearchgate.net

Table 2: Influence of Process Parameters on Crystallization

| Parameter | Effect on Nucleation | Effect on Growth | Impact on Final Crystals |

|---|---|---|---|

| High Supersaturation | Increases rate significantly | Rate is less affected | Smaller crystals, higher number |

| Low Supersaturation | Low rate | Dominant mechanism | Larger, more well-defined crystals |

| Fast Cooling Rate | Favored over growth | Suppressed | Smaller crystals, higher number |

| Slow Cooling Rate | Suppressed | Favored over nucleation | Larger crystals, lower number |

| Impurities (e.g., Na₂SO₄) | Can alter kinetics | Can alter kinetics | Affects morphology and purity |

Green Chemistry Principles and Sustainable Production of this compound

The traditional Solvay process, while efficient, presents environmental challenges, primarily the production of large quantities of calcium chloride wastewater and significant energy consumption. frontiersin.orgntnu.no Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to design safer, more efficient, and environmentally benign processes. umb.eduresearchgate.net

The evolution of sodium carbonate production reflects a move towards these principles:

Waste Prevention: The Leblanc process, a precursor to the Solvay process, was notoriously polluting. frontiersin.orgsciencemuseum.org.uk The Solvay process was a major improvement as it recycled ammonia, a key reagent. frontiersin.orgsciencemuseum.org.uk Hou's process further improves on this by eliminating the calcium chloride waste stream, converting it into a useful fertilizer (ammonium chloride), which aligns with the principle of designing for degradation and creating useful byproducts. wikipedia.orgshimico.com

Atom Economy: This principle advocates for maximizing the incorporation of all materials used in the process into the final product. researchgate.net Hou's process has a better atom economy than the Solvay process. wikipedia.org Emerging routes like the CODA process, which uses atmospheric CO₂ as a raw material, represent a significant step forward in resource utilization. acs.org

Design for Energy Efficiency: Energy requirements should be minimized, with processes conducted at ambient temperature and pressure where possible. pcc.eu While the Solvay process requires high temperatures for the lime kiln, newer methods like eutectic freeze crystallization and membrane-assisted crystallization are being explored for their potential energy savings. coolseparations.nlacs.org The CODA process also operates under milder conditions than the Solvay process. acs.orgnih.gov

Use of Renewable Feedstocks: A core principle of green chemistry is the use of renewable rather than depleting raw materials. pcc.eu The CODA process exemplifies this by using atmospheric CO₂ as a feedstock. acs.org Furthermore, the use of renewable energy sources to power processes like bipolar electrodialysis or in the production of reagents like soda lye further enhances the sustainability of production. fraunhofer.depcc.eu

By embracing these green chemistry principles, the production of sodium carbonate and its decahydrate form is evolving towards more sustainable and environmentally responsible manufacturing. frontiersin.orgntnu.no

Structural Elucidation and Advanced Characterization of Sodium Carbonate Decahydrate

X-ray Diffraction (XRD) Studies of Sodium Carbonate Decahydrate (B1171855) Crystalline Structures

X-ray diffraction (XRD) is a primary technique for elucidating the crystal structure of materials. For sodium carbonate decahydrate, XRD studies have been instrumental in determining its lattice parameters and the arrangement of its constituent atoms.

The crystal structure of this compound was refined to a high degree of precision, revealing a monoclinic system with the space group Cc. geologyscience.ruiucr.org At room temperature, the structure is characterized by pairs of edge-sharing sodium-water octahedra, forming [Na₂(H₂O)₁₀]²⁺ units, which are interconnected with carbonate ions through a network of hydrogen bonds. geologyscience.ruiucr.org

A study conducted at various temperatures (110 K, 270 K, and 295 K) provided detailed insights into the structure. geologyscience.ru The lattice parameters were observed to change with temperature, indicating thermal expansion or contraction of the crystal lattice. At 110 K, the carbonate groups are perfectly ordered, while at higher temperatures (270 K and 295 K), they exhibit disorder, occupying multiple positions. geologyscience.ru

Table 1: Crystallographic Data for this compound at Various Temperatures geologyscience.ru

| Parameter | 110 K | 270 K | 295 K |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | Cc | Cc | Cc |

| a (Å) | 12.740(1) | 12.763(1) | 12.750(2) |

| b (Å) | 8.816(1) | 8.955(1) | 9.001(2) |

| c (Å) | 12.571(1) | 12.593(1) | 12.590(2) |

| **β (°) ** | 115.97(1) | 115.89(1) | 115.83(1) |

| Z | 4 | 4 | 4 |

Polymorphism and Phase Transitions in Hydrated Sodium Carbonate Systems

The sodium carbonate-water system exhibits a rich polymorphism, with several hydrated forms existing under different temperature and humidity conditions. wikipedia.org Sodium carbonate can exist as a decahydrate (Na₂CO₃·10H₂O), a heptahydrate (Na₂CO₃·7H₂O), and a monohydrate (Na₂CO₃·H₂O), in addition to the anhydrous form (Na₂CO₃). wikipedia.orgscispace.com

The stability of these hydrates is temperature-dependent. This compound crystallizes from aqueous solutions between -2.1 °C and 32.0 °C. wikipedia.orgengineering.com The heptahydrate form is stable in a narrow temperature range from 32.0 °C to 35.4 °C, above which the monohydrate becomes the stable form. wikipedia.orgengineering.com In dry air, both the decahydrate and heptahydrate can lose water to form the monohydrate. wikipedia.org

Phase transitions between these hydrated forms are crucial in various industrial processes. For instance, the dehydration of this compound is a key step in the production of soda ash. quora.com These transitions can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which are discussed in a later section.

Analysis of Hydrogen Bonding Networks within the this compound Lattice

The crystal structure of this compound is heavily influenced by an extensive network of hydrogen bonds. geologyscience.ruiucr.org These bonds involve the water molecules of hydration, the carbonate ions, and the sodium ions.

In the decahydrate structure, the [Na₂(H₂O)₁₀]²⁺ units, composed of two Na(H₂O)₆ octahedra sharing an edge, are linked to the carbonate ions and other water molecules through hydrogen bonds. geologyscience.ruiucr.org Each oxygen atom of the carbonate group acts as an acceptor for at least three hydrogen bonds. geologyscience.ru This intricate network of hydrogen bonds is responsible for the stability of the crystal lattice. The disordered nature of the carbonate groups at higher temperatures suggests a dynamic hydrogen-bonding environment. geologyscience.ru The study of these networks is essential for understanding the physical properties of the hydrate (B1144303), including its solubility and dehydration characteristics.

Spectroscopic Investigations of this compound

Spectroscopic techniques provide valuable information about the molecular structure, bonding, and hydration state of this compound.

Vibrational Spectroscopy (FTIR, Raman) for this compound Structural and Hydration State Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. In the context of this compound, these techniques can identify the characteristic vibrations of the carbonate ion (CO₃²⁻) and the water molecules (H₂O).

The FTIR spectrum of this compound shows distinct absorption bands corresponding to the vibrational modes of the carbonate ion and water. mdpi.com The carbonate ion exhibits characteristic peaks for its symmetric stretching, out-of-plane bending, and asymmetric stretching modes. The water molecules give rise to broad bands in the high-frequency region (around 3400 cm⁻¹) due to O-H stretching vibrations, indicative of strong hydrogen bonding. mdpi.comresearchgate.net

Raman spectroscopy complements FTIR by providing information on different vibrational modes. The Raman spectrum of this compound also shows characteristic peaks for the carbonate ion and water molecules. nih.govacs.org The position and width of these peaks can be used to analyze the hydration state and the strength of hydrogen bonding within the crystal. researchgate.net For example, a shift in the O-H stretching band to lower wavenumbers can indicate an enhancement of the hydrogen bonding network. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Sodium Carbonate Hydrates

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Carbonate (CO₃²⁻) Symmetric Stretch | ~1065 | researchgate.net |

| Carbonate (CO₃²⁻) Out-of-Plane Bend | ~852 | mdpi.com |

| Carbonate (CO₃²⁻) Asymmetric Stretch | ~1441 | mdpi.com |

| Water (H₂O) O-H Stretch | ~3200 - 3500 | mdpi.comresearchgate.net |

| Water (H₂O) H-O-H Bend | ~1637 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the local chemical environment of specific atomic nuclei. For this compound, ¹³C and ²³Na NMR have been employed.

¹³C NMR spectroscopy can be used to study the carbonate group. In solution, a single peak is typically observed for the carbonate ion, though its chemical shift can be influenced by the concentration and the presence of other ions. researchgate.net In the solid state, magic-angle spinning (MAS) NMR can provide information about the local environment of the carbon atoms.

²³Na NMR is particularly useful for probing the sodium ions within the crystal lattice. researchgate.net The chemical shift and line shape of the ²³Na NMR signal are sensitive to the coordination environment of the sodium ions. This can be used to distinguish between different hydrated forms of sodium carbonate and to study phase transitions.

Thermal Analysis Techniques Applied to this compound Transformations

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for studying the dehydration and phase transitions of this compound.

TGA measures the change in mass of a sample as a function of temperature. When this compound is heated, it loses its water of crystallization in a stepwise manner. quora.comdoubtnut.com The TGA curve shows distinct mass loss steps corresponding to the formation of the monohydrate and finally the anhydrous sodium carbonate. researchgate.netresearchgate.net The dehydration process is influenced by factors such as heating rate and the partial pressure of water vapor in the surrounding atmosphere. researchgate.netrsc.org

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC curve of this compound shows endothermic peaks corresponding to the energy absorbed during dehydration and phase transitions. researchgate.netosti.gov For instance, a distinct endothermic peak is observed around 32-35 °C, which corresponds to the incongruent melting of the decahydrate to form the monohydrate and a saturated solution. engineering.com

The kinetics of the dehydration process can also be investigated using thermal analysis data. The activation energy for the dehydration of this compound to the monohydrate has been determined from such studies. researchgate.net

Table 3: Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Transformation | Mass Loss |

|---|---|---|

| ~32 - 100 | Na₂CO₃·10H₂O → Na₂CO₃·H₂O + 9H₂O | ~57.2% |

| >100 | Na₂CO₃·H₂O → Na₂CO₃ + H₂O | ~6.3% |

Note: The exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

Thermogravimetric Analysis (TGA) for Dehydration Kinetics and Hydration State Determination in this compound

Thermogravimetric analysis (TGA) is a crucial technique for investigating the dehydration processes of this compound (Na₂CO₃·10H₂O). This method monitors the mass of a sample as a function of temperature or time in a controlled atmosphere, providing detailed insights into its thermal stability and the kinetics of water loss.

The dehydration of this compound is a multi-step process. When heated, it does not lose all ten water molecules simultaneously. Instead, it first dehydrates to form sodium carbonate monohydrate (Na₂CO₃·H₂O), followed by the subsequent dehydration to anhydrous sodium carbonate (Na₂CO₃). TGA curves for this compound typically show two distinct mass loss steps corresponding to these transitions. researchgate.net The first step, occurring at lower temperatures, represents the loss of nine water molecules to form the monohydrate. This process generally commences around 19°C and is complete by approximately 60°C. researchgate.net The second step, at higher temperatures, corresponds to the release of the final water molecule to yield the anhydrous salt, typically in the range of 65-85°C. researchgate.net The presence of a plateau between these two steps, from about 60-65°C, indicates that the two dehydration stages can be considered as independent events. researchgate.net

The kinetics of the efflorescence of this compound to its monohydrate have been studied under various conditions of temperature and atmospheric water vapor pressure (p(H₂O)). researchgate.netrsc.org The rate of dehydration is influenced by the difference between the atmospheric water vapor pressure and the equilibrium water vapor pressure of the reaction. researchgate.net A lower atmospheric p(H₂O) enhances the dehydration rate. researchgate.net Kinetic analysis reveals that the process can be described by a physico-geometrical model involving an induction period, a surface reaction, and a phase boundary-controlled reaction. rsc.orgresearchgate.net The activation energy for the dehydration of the decahydrate to the monohydrate has been reported to be approximately 57.1 ± 3.6 kJ mol⁻¹, which is slightly higher than the enthalpy change for this dehydration step (52.7 kJ (mol H₂O)⁻¹). researchgate.net Another study reported an apparent activation energy of around 178 kJ mol⁻¹ when considering the effect of p(H₂O), with an intrinsic activation energy of about 63 kJ mol⁻¹. rsc.org

The following table summarizes the key dehydration steps and associated temperature ranges for this compound as determined by TGA.

| Dehydration Step | Product | Temperature Range (°C) |

| Step 1 | Sodium Carbonate Monohydrate (Na₂CO₃·H₂O) | ~19 - 60 researchgate.net |

| Step 2 | Anhydrous Sodium Carbonate (Na₂CO₃) | ~65 - 85 researchgate.net |

Differential Scanning Calorimetry (DSC) for Phase Transition and Enthalpy Studies of this compound

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with transitions in materials as a function of temperature. nih.govtainstruments.com For this compound, DSC is instrumental in determining the temperatures and enthalpies of its phase transitions, particularly its melting and dehydration events.

When heated, this compound undergoes a congruent melting process at approximately 32.0-35.4°C, where it dissolves in its own water of crystallization. researchgate.netcore.ac.uk DSC curves clearly show an endothermic peak corresponding to this melting transition. The enthalpy of fusion, which is the heat absorbed during this melting process, is a critical parameter for applications such as thermal energy storage. purdue.edu

Following melting, further heating leads to dehydration, which is also observed as endothermic events in the DSC thermogram. These peaks correspond to the energy required to remove the water molecules from the crystal lattice. The DSC results often correlate well with the mass loss steps observed in TGA. For instance, peaks around 43°C and 73°C have been identified, corresponding to the maximum rates of formation for the monohydrate and the anhydrous carbonate, respectively. researchgate.net

The enthalpy of fusion for this compound has been reported with some variability in the literature. Values ranging from approximately 235 J/g to 247 J/g are commonly cited. researchgate.net One study involving a eutectic mixture of sodium sulfate (B86663) decahydrate and this compound reported a melting enthalpy of 187.46 J/g for the eutectic composition. purdue.edu Another study on a composite phase change material containing this compound reported heat of fusion values ranging from 133.81 J/g to 173.96 J/g depending on the composition. researchgate.net

The table below presents selected DSC data for this compound and its mixtures.

| Material | Transition | Temperature (°C) | Enthalpy (J/g) |

| This compound | Melting | 32.0 - 35.4 researchgate.netcore.ac.uk | ~235 - 247 researchgate.net |

| 50wt% Na₂SO₄·10H₂O – 50wt% Na₂CO₃·10H₂O Eutectic | Melting | 25.18 purdue.edu | 187.46 purdue.edu |

| 90:10 Salt Hydrate/Additive Composite | Melting | 47.26 researchgate.net | 173.96 researchgate.net |

| 80:20 Salt Hydrate/Additive Composite | Melting | 47.28 researchgate.net | 169.91 researchgate.net |

| 70:30 Salt Hydrate/Additive Composite | Melting | 46.6 researchgate.net | 133.81 researchgate.net |

Electron Microscopy and Surface Morphological Studies of this compound Crystals

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface topography and morphology of crystalline materials like this compound. researchgate.netacademie-sciences.fr SEM provides high-resolution images that reveal details about crystal shape, size, and surface features, which are influenced by the conditions of crystallization and subsequent processing, such as dehydration.

Crystals of this compound are known to be white and crystalline in form. thermofisher.com Under SEM, these crystals can exhibit various morphologies. For instance, studies on carbonates have shown morphologies ranging from spherulites to dumbbell shapes. researchgate.net The surface of these crystals can be either smooth or rough. researchgate.net

The process of dehydration significantly alters the morphology of this compound crystals. As water is removed, the original crystal structure can break down, leading to the formation of porous structures with a larger specific surface area. researchgate.net This is particularly evident during the efflorescence process, where the decahydrate transforms into the monohydrate. The resulting sodium carbonate monohydrate often appears as a compacted composite of columnar crystals within a matrix. researchgate.netnih.gov

Chemical Reactivity, Transformation Pathways, and Stability of Sodium Carbonate Decahydrate

Hydration and Dehydration Kinetics of Sodium Carbonate Decahydrate (B1171855)

Sodium carbonate decahydrate (Na₂CO₃·10H₂O), commonly known as washing soda, is the most prevalent hydrate (B1144303) of sodium carbonate. wikipedia.org Its stability and transformations are significantly influenced by temperature and the partial pressure of water vapor in the surrounding environment. The transition between its different hydration states is a key aspect of its chemical behavior.

The kinetics of the dehydration of this compound to sodium carbonate monohydrate have been studied under various conditions. Research indicates that the dehydration rate is enhanced by reducing the water vapor pressure in the atmosphere. researchgate.netresearchgate.net This process is driven by the difference between the atmospheric water vapor pressure and the equilibrium water vapor pressure of the reaction. researchgate.net The apparent activation energy for this dehydration process has been determined to be approximately 57.1 ± 3.6 kJ mol⁻¹. researchgate.net This value is slightly higher than the enthalpy change of the reaction, which is 52.7 kJ (mol H₂O)⁻¹. researchgate.net

Na₂CO₃·10H₂O(s) → Na₂CO₃(s) + 10H₂O(g) doubtnut.com

The temperature at which these transformations occur is critical. This compound crystallizes from aqueous solutions between -2.1 and +32.0 °C. wikipedia.org Above this temperature, up to 35.4 °C, the heptahydrate form (Na₂CO₃·7H₂O) is stable. wikipedia.org Beyond 35.4 °C, the monohydrate (Na₂CO₃·H₂O) is formed. wikipedia.org

Efflorescence Phenomena in this compound Systems

Efflorescence is the process where a hydrated salt loses its water of crystallization when exposed to the air. issr.edu.khdoubtnut.comgktoday.in this compound is a well-known efflorescent salt, readily losing water to form the more stable sodium carbonate monohydrate. wikipedia.orgissr.edu.kh This transformation is observable as a powdery surface forms on the initially transparent crystals. issr.edu.kh

The efflorescence of this compound to its monohydrate form has been systematically investigated. rsc.orgnih.gov Studies using humidity-controlled thermogravimetry have shown that the reaction is controlled by a surface reaction on the particles, followed by the advancement of the reaction interface. rsc.orgnih.gov The rate of this process is influenced by temperature and the partial pressure of water vapor. researchgate.netrsc.orgnih.gov The phenomenon is useful for producing porous sodium carbonate monohydrate with a large specific surface area, which has potential applications as a sorbent. researchgate.netresearchgate.net

The transformation can be represented by the following equation:

Na₂CO₃·10H₂O(s) → Na₂CO₃·H₂O(s) + 9H₂O(g) doubtnut.com

This resulting monohydrate is a white, amorphous solid that is stable in air. gktoday.in

Modeling and Prediction of Hydration State Transitions

Researchers have developed kinetic models to describe and predict the hydration and dehydration transitions of sodium carbonate. An extended kinetic equation incorporating an accommodation function that considers the atmospheric water vapor pressure and the equilibrium pressure of the reaction has been used to create a universal description of the efflorescence kinetics. rsc.orgnih.gov This approach allows for the universal description of all kinetic data in terms of the isoconversional kinetic relationship. rsc.org

A model for the interfacial reaction during thermal dehydration of inorganic hydrates outlines five elementary steps:

Formation of a water vacancy and interstitial water at the solid reactant-solid product interface. rsc.org

Diffusion of interstitial water to the external surface. rsc.org

Conversion of interstitial water to adsorbed water molecules on the product's surface. rsc.org

Desorption of the adsorbed water. rsc.org

Consumption of the water vacancy to form the solid product at the reaction interface. rsc.org

These models are crucial for predicting the behavior of this compound under various environmental conditions and for designing processes that utilize its hydration-dehydration cycle, such as for thermochemical energy storage. researchgate.net

Reactions of this compound in Aqueous and Non-Aqueous Systems

In aqueous solutions, this compound dissolves to form an alkaline solution. This is due to the hydrolysis of the carbonate ion, which produces hydroxide (B78521) ions (OH⁻). byjus.com

Na₂CO₃(s) + 2H₂O(l) ⇌ H₂CO₃(aq) + 2Na⁺(aq) + 2OH⁻(aq) byjus.com

The pH of aqueous sodium carbonate solutions increases with concentration. For instance, at 25°C, the pH of 1, 5, and 10 wt% solutions are 11.37, 11.58, and 11.70, respectively. nih.gov

Aqueous solutions of sodium carbonate can absorb carbon dioxide from the air to form sodium bicarbonate. byjus.com

Na₂CO₃(aq) + H₂O(l) + CO₂(g) → 2NaHCO₃(aq) byjus.com

Sodium carbonate is also used to soften hard water by precipitating calcium and magnesium ions as insoluble carbonates. turito.com

In non-aqueous systems, the reactivity is different. For example, a mixture of solid sodium carbonate and barium sulfate (B86663), when subjected to high pressure, can react. royalsocietypublishing.org The presence of solvents like methyl alcohol vapor can also facilitate reactions between solid salts that are otherwise non-reactive. royalsocietypublishing.org

Solid-State Reactions and Transformations Involving this compound

The primary solid-state transformation of this compound is its dehydration to the monohydrate and then to the anhydrous form upon heating. doubtnut.com This process is a key example of a solid-state reaction where a hydrated crystal loses its water molecules to form a new solid phase.

Research has also investigated solid-state reactions between sodium carbonate and other salts. For instance, under high pressure, a reaction can occur between sodium carbonate and barium sulfate in the solid state. royalsocietypublishing.org The extent of such reactions can be influenced by factors like pressure and the duration of contact. royalsocietypublishing.org

Mechanisms of Carbonation and Decarbonation Reactions Involving this compound and its Precursors

Carbonation reactions involving sodium carbonate are central to processes like carbon capture. Aqueous solutions of sodium carbonate can absorb CO₂. byjus.com The efficiency of this carbonation is influenced by factors such as temperature, CO₂ concentration, and humidity. eae.edu.eu The rate of carbonation increases with the CO₂ concentration in the gas phase and with relative humidity levels between 50% and 70%. eae.edu.eu

The Solvay process, a major industrial method for producing sodium carbonate, involves the carbonation of a brine solution containing ammonia (B1221849). byjus.comeae.edu.eu The reactions are as follows:

2NH₃ + H₂O + CO₂ → (NH₄)₂CO₃ byjus.com (NH₄)₂CO₃ + H₂O + CO₂ → 2NH₄HCO₃ NH₄HCO₃ + NaCl → NaHCO₃ + NH₄Cl

The resulting sodium bicarbonate is then heated to produce sodium carbonate (soda ash), a process known as decarbonation or calcination. byjus.com

2NaHCO₃ → Na₂CO₃ + CO₂ + H₂O byjus.com

This anhydrous sodium carbonate can then be dissolved in water and recrystallized to form this compound. byjus.com

The mechanisms of carbonation are complex and can be influenced by the presence of other ions and the physical state of the reactants. For example, in alkali-activated materials, carbonation can lead to a decrease in alkalinity and the formation of sodium carbonate within the pore solution. mdpi.com

Computational and Theoretical Investigations of Sodium Carbonate Decahydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding in Sodium Carbonate Decahydrate (B1171855)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it suitable for analyzing ionic crystals. researchgate.netscribd.com By calculating the electron density, DFT can elucidate the nature of chemical bonding, optimized molecular geometries, and electronic properties. uctm.edu

In the context of ionic salt hydrates, DFT calculations can determine optimized structural parameters such as bond lengths and angles, which can then be compared with experimental data. uctm.edu The analysis of chemical bonds is often performed using the Atoms in Molecules (AIM) theory, which examines the electron density at bond critical points. uctm.edu Indicators like the electron density (ρ) and its Laplacian (∇²ρ) at these points help to characterize the nature of the interactions. For instance, a positive Laplacian typically indicates electrostatic or non-covalent interactions, which are dominant in ionic compounds and in the hydrogen bonds holding the water of crystallization. uctm.edu

Further analysis through DFT can involve mapping the Molecular Electrostatic Potential (MEP) surface to identify regions of positive and negative potential, revealing sites susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be employed to understand donor-acceptor interactions within the crystal lattice, quantifying the stabilization energy associated with interactions between the sodium cations, carbonate anions, and the ten water molecules. While specific DFT studies focused solely on sodium carbonate decahydrate are not extensively detailed in the literature, the application of these standard theoretical approaches provides a framework for understanding its fundamental properties. researchgate.netuctm.edu

Molecular Dynamics Simulations of this compound Interactions in Solution and Solid State

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is valuable for understanding both the microscopic structure of solid-state materials and the behavior of ions in solution.

Solid State: For solid sodium carbonate, MD simulations using potential functions like the Born-Mayer potential can predict thermophysical properties. researchgate.net These simulations can determine the solid-liquid phase change temperature and heat capacity, with results often showing good agreement with experimental data. researchgate.net Analysis of the simulation data through Radial Distribution Functions (RDF) and Angular Distribution Functions (ADF) reveals how atomic spacing and coordination numbers change with temperature. researchgate.net As temperature rises, the atomic spacing in the crystal lattice increases, and the coordination number decreases, providing insight into the mechanics of thermal expansion and melting at the atomic level. researchgate.net

Solution State: In aqueous solutions, MD simulations show that sodium carbonate can form agglomerates or ion clusters. researchgate.net This behavior is crucial for understanding crystallization processes, including the formation of this compound from solution. Simulations can also determine the coordination number for different atoms, illustrating how water molecules arrange themselves around the sodium (Na⁺) and carbonate (CO₃²⁻) ions. researchgate.net This solvation shell structure is a precursor to the ordered arrangement of water molecules found in the decahydrate crystal. These simulations provide a dynamic picture of the ion-water and ion-ion interactions that govern the formation and stability of the hydrate (B1144303).

Thermodynamic Modeling of Sodium Carbonate Hydrate Phase Equilibria and Stability

Sodium carbonate is known to form several stable hydrates, most notably the decahydrate (Na₂CO₃·10H₂O), heptahydrate (Na₂CO₃·7H₂O), and monohydrate (Na₂CO₃·H₂O). nih.gov Thermodynamic modeling is essential for understanding the conditions under which each of these phases is stable and for predicting their behavior during processes like crystallization and dehydration.

The stability of these hydrates is highly dependent on temperature and water vapor pressure. Solid-liquid equilibria are modeled using the solubility product constant (Ksp), which varies with temperature. nih.gov For example, the dissolution of this compound can be represented by a temperature-dependent equation for its solubility product, K_Deca. nih.gov Such models are crucial for industrial processes like crystallization, allowing for the prediction of solubility below 30 °C, the typical range for decahydrate formation. nih.gov

Calorimetric measurements provide key data for thermodynamic models. Studies have determined the molar heat capacity and integral heat of solution for anhydrous sodium carbonate, the monohydrate, and the decahydrate. rsc.orgresearchgate.net A comparison between the calorimetric entropy and entropy derived from equilibrium studies for this compound reveals a discrepancy. The calorimetric entropy is lower by approximately 1.5 ± 0.5 cal deg⁻¹ mole⁻¹, suggesting a degree of disorder persists in the crystal at absolute zero (0 K). rsc.orgresearchgate.net This residual entropy is believed to be caused by randomness in some of the hydrogen bonds within the crystal structure. rsc.orgresearchgate.net

Table 1: Selected Thermodynamic Properties of Sodium Carbonate Hydrates at 25°C (298.15 K)

| Compound | Molar Heat Capacity (cal deg⁻¹ mole⁻¹) | Calorimetric Entropy (cal deg⁻¹ mole⁻¹) | Integral Heat of Solution (kcal mole⁻¹) |

|---|---|---|---|

| Sodium Carbonate (Anhydrous) | 26.43 ± 0.1 | 32.51 ± 0.2 | -5.88 ± 0.02 |

| Sodium Carbonate Monohydrate | 34.42 ± 0.15 | 40.19 ± 0.2 | -2.73 ± 0.02 |

| This compound | 140.2 ± 0.5 | 142.3 ± 0.5 | 16.36 ± 0.05 |

Data sourced from thermodynamic investigations of sodium carbonate hydrates. rsc.org

Quantum Chemical Approaches to Hydrogen Bonding and Lattice Dynamics in this compound

The structure and properties of this compound are intrinsically linked to its extensive network of hydrogen bonds and the vibrational dynamics of its crystal lattice. Quantum chemical methods offer a first-principles approach to understanding these complex phenomena. nih.gov

Hydrogen Bonding: The ten water molecules in the crystal structure are held in place by a network of hydrogen bonds, linking them to each other and to the oxygen atoms of the carbonate anions. As suggested by thermodynamic data, this hydrogen bond network is not perfectly ordered, leading to residual entropy at low temperatures. rsc.orgresearchgate.net Quantum chemical calculations can model these hydrogen bonds with high accuracy. nih.gov Advanced techniques like quantum crystallography combine high-resolution experimental data with ab initio modeling to map the electron density within the bonds. nih.govrsc.org This allows for a detailed characterization of the hydrogen bonds, distinguishing their electrostatic and covalent contributions. nih.govresearchgate.net Such analyses could precisely quantify the nature of the O-H···O interactions in the decahydrate lattice and explain the sources of structural disorder.

Lattice Dynamics: The atoms in the crystal lattice are not static but are in constant vibrational motion. These collective vibrations, known as phonons, constitute the lattice dynamics of the solid. First-principles lattice dynamical calculations, often based on DFT, can compute the phonon spectrum of a crystal. nih.govacs.org These calculations can identify soft modes, which are low-frequency vibrations that can indicate a structural instability or precede a phase transition. nih.govacs.org In sodium-containing compounds, these modes often involve the coupled motion of the mobile Na⁺ ions and the host lattice. nih.gov Applying these quantum approaches to this compound would provide a detailed understanding of its vibrational properties, thermal expansion, and the mechanisms of its dehydration and phase transitions at an atomic level.

Advanced Applications and Industrial Processes Utilizing Sodium Carbonate Decahydrate

Role of Sodium Carbonate Decahydrate (B1171855) in Environmental Engineering and Remediation Technologies

Sodium carbonate decahydrate (Na₂CO₃·10H₂O) is a crucial compound in various environmental engineering and remediation applications. Its alkaline nature and reactivity make it effective for carbon capture, water purification, and the neutralization of waste streams.

Carbon Capture and Utilization (CCU) Applications Involving this compound

Sodium carbonate, including its decahydrate form, is a promising and cost-effective material for capturing carbon dioxide (CO₂) from industrial emissions and the atmosphere. whiterose.ac.uk The fundamental principle of this application lies in the chemical reaction between the alkaline sodium carbonate solution and the acidic CO₂ gas, which forms sodium bicarbonate.

Recent research has focused on enhancing the efficiency of CO₂ capture using sodium carbonate. One approach involves creating a sodium carbonate-carbon nanocomposite, which has demonstrated a significant CO₂ capture capacity. whiterose.ac.uk Another innovative method utilizes hydrated sodium carbonate powders, which provide an excellent gas-liquid interface for CO₂ absorption, leading to enhanced sorption capacity and kinetics. nih.gov Studies have shown that free-flowing hydrated sodium carbonate powders can achieve a high CO₂ sorption capacity. nih.govnih.gov

The captured CO₂ can then be utilized in various industrial processes, contributing to a circular carbon economy. For instance, the captured CO₂ can be used in the production of sodium bicarbonate, a widely used chemical in the food and pharmaceutical industries. This process often involves the carbonation of a sodium carbonate solution.

Table 1: CO₂ Sorption Capacity of Sodium Carbonate-Based Sorbents

| Sorbent | CO₂ Sorption Capacity (mg/g) | Time to 90% Saturation | Reference |

| Hydrated Sodium Carbonate Powder (HSCP-70) | 282 | 16 minutes | nih.govnih.gov |

| Hydrated Sodium Carbonate Powder (HSCP-75) | 286 | 45 minutes | nih.gov |

| Other Na₂CO₃-based sorbents | 32 - 140 | Not specified | nih.gov |

Water Treatment, Softening, and pH Regulation with this compound Systems

This compound is extensively used in water treatment to adjust pH, soften hard water, and remove contaminants. oecd.orgpalvifze.com Its alkaline properties make it an effective agent for neutralizing acidic water, thereby preventing the corrosion of pipes and equipment. google.com

The process of water softening involves the removal of calcium and magnesium ions, which are responsible for water hardness. Sodium carbonate precipitates these ions as insoluble calcium carbonate and magnesium carbonate, which can then be filtered out. rsc.org This not only improves the quality of the water but also enhances the efficiency of soaps and detergents. google.com

In municipal and industrial water treatment facilities, maintaining a stable pH is crucial for various processes, including disinfection and coagulation. rsc.org Sodium carbonate provides a reliable and cost-effective means of pH control. quora.com

Table 2: Applications of Sodium Carbonate in Water Treatment

| Application | Mechanism of Action | References |

| pH Regulation | Neutralizes acidity by increasing alkalinity. | google.comrsc.org |

| Water Softening | Precipitates calcium and magnesium ions. | rsc.org |

| Contaminant Removal | Facilitates the precipitation of heavy metals and other impurities. | palvifze.com |

Waste Neutralization and Effluent Treatment Processes

Industrial processes often generate acidic wastewater that requires treatment before being discharged into the environment. This compound serves as a neutralizing agent in these effluent treatment processes. oecd.org It effectively raises the pH of acidic waste streams, ensuring compliance with environmental regulations. rsc.org

The use of sodium carbonate in waste neutralization is advantageous due to its buffering capacity, which allows for stable pH control. rsc.org It is considered a safer alternative to stronger bases like sodium hydroxide (B78521). In addition to pH adjustment, it also aids in the precipitation of heavy metals from industrial wastewater, further contributing to environmental protection. rsc.org The soda ash industry itself produces waste streams, and processes have been developed to recover this compound from these effluents, promoting a more circular and sustainable industrial practice. google.com

This compound in Geochemical and Mineralogical Processes

This compound, known in its mineral form as natron, plays a significant role in various geochemical and mineralogical processes, particularly in the formation of alkaline lakes and evaporite deposits.

Formation and Stability of this compound in Natural Environments

This compound crystallizes from aqueous solutions within a specific temperature range of -2.1 to 32.0 °C. wikipedia.org Above this temperature, other hydrates of sodium carbonate, such as the monohydrate (thermonatrite), become more stable. wikipedia.org In natural environments, natron is commonly found in evaporite deposits in arid and semi-arid regions, where alkaline, sodium-rich brines undergo evaporation.

The stability of this compound is influenced by temperature and humidity. researchgate.net When exposed to dry air, it readily loses its water of crystallization, a process known as efflorescence, and transforms into the monohydrate form. quora.comwikipedia.org This transformation is a key aspect of its behavior in the natural environment.

Contributions of this compound to Carbonate Mineralization and Geochemical Cycles

The formation and dissolution of sodium carbonate minerals, including the decahydrate, are integral parts of the global carbon cycle. These minerals act as a significant reservoir of carbon. The precipitation of sodium carbonate from alkaline brines removes carbon dioxide from the atmosphere and sequesters it in a solid mineral form.

In geochemical cycles, the dissolution of carbonate minerals, including detrital carbonates transported by rivers, contributes to the alkalinity and dissolved inorganic carbon content of oceans and other water bodies. nih.gov While the direct contribution of riverine this compound is not explicitly quantified in broad studies, the general principles of carbonate mineral cycling apply. The biogeochemical cycles of carbon are complex, involving exchanges between the atmosphere, hydrosphere, geosphere, and biosphere, with carbonate minerals playing a crucial role in the sedimentary subcycle. nasa.gov

Advanced Materials Synthesis and Engineering Leveraging this compound

This compound serves as a versatile component in the synthesis of advanced materials, acting as a precursor for novel inorganic compounds and as a functional additive in the development of composite materials. Its utility stems from its chemical properties and its role in controlling reaction conditions.

Utilization of this compound as a Precursor for Novel Inorganic Materials

This compound is a valuable precursor in the solid-state synthesis of a variety of inorganic materials. In this method, solids are heated to produce a final product, and the choice of precursors is critical to the outcome. Carbonates, alongside oxides and hydroxides, are among the most common precursors for elements in these synthetic routes. berkeley.edu The decomposition of this compound at elevated temperatures provides a reactive source of sodium oxide, which can then combine with other reactants to form complex inorganic structures.

The application of this compound as a precursor is also evident in the synthesis of specialized materials like fluorescent carbon dots. These nanomaterials can be synthesized using various carbon sources, and their properties are often tailored by the inclusion of other reagents, including inorganic salts. mdpi.com

Integration of this compound in Composite Materials Development

In the realm of composite materials, particularly those reinforced with natural fibers, this compound plays a significant role in surface modification. The treatment of natural fibers, such as coir and sisal, with sodium carbonate solutions can enhance the mechanical properties of the resulting composites. researchgate.netscielo.br This alkaline treatment removes impurities like hemicellulose and lignin from the fiber surface. researchgate.netscielo.br This process increases the surface roughness of the fibers, which in turn improves the adhesion between the hydrophilic fibers and the typically hydrophobic polymer matrix. researchgate.netscielo.br

Research has demonstrated that treating coir fibers with a sodium carbonate solution can lead to a significant increase in the tensile and flexural strength of coir-polyester composites. researchgate.net Similarly, polyester composites made with sisal fibers treated with sodium carbonate have shown enhanced strength and stiffness under tensile, compressive, and impact loads. scielo.br The effectiveness of the treatment is influenced by factors such as the concentration of the sodium carbonate solution and the duration of the treatment.

Table 1: Effect of Sodium Carbonate Treatment on Mechanical Properties of Natural Fiber Composites

| Fiber Type | Polymer Matrix | Treatment | Improvement in Tensile Strength | Improvement in Flexural Strength |

| Coir | Polyester | 10% Sodium Carbonate Solution | 28% | 25% |

| Sisal | Polyester | Sodium Carbonate Solution (96h) | Enhanced | Enhanced |

| Coir | Epoxy | Sodium Carbonate Solution | 31% | 17% |

Optimization and Quality Control in Industrial Crystallization and Purification Processes for this compound

The industrial production of this compound involves carefully controlled crystallization and purification processes to ensure a high-quality final product. Optimization of these processes is crucial for efficiency and cost-effectiveness, while stringent quality control measures are necessary to meet industry standards.

Process Design and Scale-Up Considerations for this compound Production

The production of this compound on an industrial scale is typically achieved through cooling crystallization. ebner-co.de This method is preferred because the formation of the decahydrate occurs at temperatures below 35°C, making evaporative crystallization less suitable. ebner-co.de Process solutions are cooled in vacuum cooling crystallizers, where the resulting vapor is condensed. ebner-co.de

A key consideration in the process design is the management of impurities and the potential for co-crystallization of other salts, such as sodium bicarbonate. To produce substantially pure this compound, the concentration of sodium bicarbonate in the feed liquor must be carefully controlled. google.comgoogle.com One approach involves diluting the feed brine to reduce the bicarbonate content before it enters the crystallizer. google.com Interestingly, it has been found that operating a this compound crystallizer with mother liquors supersaturated in sodium bicarbonate can still yield pure this compound crystals without the precipitation of unwanted bicarbonate or sodium sesquicarbonate. google.com

Scale-up of the crystallization process requires careful consideration of heat transfer rates and maintaining optimal operating temperatures. For instance, in one scaled-up process using a scraped cooled wall crystallizer, a heat transfer rate of 5 kW m−2 was maintained to produce this compound at -3.8 °C. coolseparations.nl

Purity Assessment and Contaminant Control in Industrial this compound Manufacturing

Ensuring the purity of industrial this compound is critical for its various applications. nbinno.com High-purity grades, often specified as 99.2% or higher, are required for uses ranging from water treatment to glass manufacturing. nbinno.commade-in-china.com Lower purity grades may contain contaminants that can negatively impact processes or product quality. nbinno.com

Common impurities in this compound produced from natural sources like trona can include sodium chloride, sodium sulfate (B86663), silicates, and water-soluble organics. google.com The manufacturing process must include steps to remove these impurities. For example, a method for producing this compound from a waste water stream through cooling crystallization has been shown to yield a deposit with increased purity and lower levels of sodium bicarbonate and sodium sulfate compared to evaporative crystallization. google.com

Standardized analytical methods are employed for quality control to determine the purity of the final product. These methods can include titrations to determine total alkalinity and sodium bicarbonate content, as well as instrumental techniques like Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to detect trace elements. infinitalab.com

Table 2: Typical Composition of this compound from Different Crystallization Methods

| Component | Cooling Crystallization | Evaporative Crystallization |

| Sodium Carbonate | >30% | Variable |

| Sodium Bicarbonate | <2% | Higher concentrations |

| Sodium Sulfate | <1% | Higher concentrations |

Analytical Methodologies for Sodium Carbonate Decahydrate Characterization and Quantification in Diverse Matrices

Quantitative Chemical Analysis of Sodium Carbonate Decahydrate (B1171855) Purity and Composition

Titrimetric methods are fundamental to the quantitative analysis of sodium carbonate. The purity of sodium carbonate can be determined by titrating a known weight of the sample with a standardized strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) charleston.edufao.orglibretexts.orgcourseworkbank.infomarkedbyteachers.comkyoto-kem.com. The reaction proceeds in two stages: first, the carbonate is converted to bicarbonate, and then the bicarbonate is converted to carbonic acid, which subsequently decomposes to water and carbon dioxide quora.com.

The choice of indicator is critical for accurately detecting the equivalence points. Phenolphthalein (B1677637) can be used to indicate the first equivalence point (carbonate to bicarbonate), while methyl orange or bromocresol green is used for the final equivalence point (bicarbonate to carbonic acid) charleston.eduquora.comtitrations.infoslideshare.netblogspot.com. To enhance the sharpness of the end point, the solution is often boiled near the final equivalence point to expel dissolved carbon dioxide charleston.edublogspot.com. This titration method allows for the calculation of the total alkalinity, which is typically reported as the percentage of sodium carbonate libretexts.org.

For mixtures containing sodium hydroxide (B78521) and sodium carbonate, a double-indicator titration method, known as the Warder method, can be employed for simultaneous determination titrations.info. This involves titrating with a strong acid using phenolphthalein first, and then methyl orange to differentiate the hydroxide and carbonate components titrations.info.

Loss on drying is another important parameter for assessing the purity and composition of hydrated forms of sodium carbonate. For sodium carbonate decahydrate, heating the sample between 250-300°C to a constant weight should result in a weight loss of 55-65%, corresponding to the water of hydration fao.org.

Table 1: Titrimetric Methods for Sodium Carbonate Purity Determination

| Analytical Method | Principle | Reagents | Indicator(s) | Key Considerations |

| Acid-Base Titration | Neutralization of carbonate with a standard strong acid. | Standardized HCl or H2SO4 solution. | Methyl orange, bromocresol green, phenolphthalein. | Boiling the solution near the end point expels CO2 and sharpens the end point. |

| Warder Method | Simultaneous determination of NaOH and Na2CO3 in a mixture. | Standardized HCl solution. | Phenolphthalein and methyl orange. | Solution should be kept cold to avoid loss of CO2. Best results when carbonate amount is low. |

| Loss on Drying | Gravimetric determination of water content by heating. | - | - | For decahydrate, heating at 250-300°C to constant weight. |

Speciation and Hydration State Analysis of this compound in Complex Systems

Determining the specific form of sodium carbonate (e.g., anhydrous, monohydrate, or decahydrate) and its speciation in the presence of other ions is critical. Thermal analysis techniques, such as thermogravimetric analysis (TGA), are powerful tools for studying the dehydration process of sodium carbonate hydrates researchgate.netegyankosh.ac.in. TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to observe the stepwise loss of water molecules, allowing for the differentiation between the decahydrate, monohydrate, and anhydrous forms researchgate.netosti.gov. The dehydration of this compound to the monohydrate is a process known as efflorescence and has been studied under various temperature and humidity conditions researchgate.netrsc.org.

X-ray diffraction (XRD) is another essential technique for identifying the crystalline structure of different sodium carbonate hydrates. Each hydrate (B1144303) form possesses a unique crystal lattice, which produces a characteristic diffraction pattern, allowing for their unambiguous identification in a solid sample researchgate.netresearchgate.netnih.gov.

In aqueous solutions, the speciation between carbonate (CO32-), bicarbonate (HCO3-), and carbonic acid (H2CO3) is pH-dependent dongmyung.co.kr. At pH levels above 10.3, carbonate is the dominant species, while bicarbonate is more prevalent at pH levels between 6.3 and 10.3 dongmyung.co.kr. Coulometric titration can be used to differentiate and quantify bicarbonate and carbonate in a sample by first heating the sample to release CO2 from the bicarbonate and then acidifying to release CO2 from the carbonate, with subsequent titration of the evolved CO2 uicinc.com.

Table 2: Techniques for Speciation and Hydration State Analysis

| Technique | Principle | Information Obtained | Application |

| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Dehydration steps, water content, thermal stability. | Differentiating between anhydrous, monohydrate, and decahydrate forms. |

| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystal lattice. | Crystalline structure, identification of specific hydrate phases. | Phase identification in solid mixtures. |

| Coulometric Titration | Titration of CO2 evolved from thermal and acid decomposition. | Quantification of bicarbonate and carbonate. | Analysis of carbonate and bicarbonate in consumer products. |

Chromatographic and Spectroscopic Techniques for this compound and Related Carbonate Species

Ion chromatography (IC) is a versatile and reliable method for the quantification of carbonate and bicarbonate in various matrices, including beverages, soils, and food dongmyung.co.kr. In IC, anions are separated on an anion exchange column and detected by conductivity uga.edu. The pH of the mobile phase is a critical parameter, as it determines whether carbonate and bicarbonate are analyzed as a single component dongmyung.co.kr. Carbonate-bicarbonate eluents are commonly used for the routine analysis of inorganic anions diduco.com. High concentrations of carbonate in samples like mineral waters can interfere with the determination of other anions, necessitating sample preparation steps to remove the carbonate nih.govthermofisher.com.

Spectroscopic techniques provide valuable information about the molecular structure and composition of this compound. Fourier-transform infrared (FTIR) spectroscopy can be used to identify the characteristic vibrational modes of the carbonate ion and the water molecules in the hydrated crystal sci-hub.stresearchgate.netut.eeelsevierpure.com. The O-H stretching band of water in the FTIR spectrum can reveal information about the hydration state and interactions with the carbonate ions sci-hub.stresearchgate.net. Quantitative analysis of sodium carbonate and sodium bicarbonate in solid mixtures has been achieved using FTIR with an internal standard nih.gov.

Raman spectroscopy is another powerful tool for the in-situ analysis of carbonate species in aqueous solutions daneshyari.combohrium.comresearchgate.net. The symmetric stretching mode of the carbonate ion gives a distinct Raman band around 1066 cm-1 daneshyari.comresearchgate.net. The intensity of this band can be correlated with the concentration of sodium carbonate in solution, making it a rapid and reliable method for quantitative analysis, particularly in micro-samples like fluid inclusions daneshyari.comresearchgate.net. Studies have also utilized Raman spectroscopy to investigate the behavior of sodium carbonate under high pressure researching.cn.

Table 3: Chromatographic and Spectroscopic Techniques for Carbonate Analysis

| Technique | Principle | Analyte(s) | Key Features |

| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin. | Carbonate, Bicarbonate, other anions. | Reliable quantification in complex matrices; pH-dependent separation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations. | Carbonate, Bicarbonate, Water. | Identification of functional groups; analysis of hydration state. |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Carbonate ion. | In-situ quantitative analysis in aqueous solutions; high spatial resolution. |

Future Research Directions and Emerging Trends in Sodium Carbonate Decahydrate Studies

Unexplored Aspects of Sodium Carbonate Decahydrate (B1171855) Crystallography and Polymorphism

Sodium carbonate is known to exist in several hydrated forms, with the decahydrate (natron), heptahydrate, and monohydrate (thermonatrite) being the most well-established. wikipedia.orgarizona.edu The stability of these hydrates is intrinsically linked to temperature; the decahydrate, for instance, crystallizes from water solutions at temperatures between -2.1 to +32.0 °C. wikipedia.org Above this range, the monohydrate form is favored. wikipedia.org While these fundamental phase transitions are known, significant questions remain, presenting fertile ground for future crystallographic research.

The precise kinetics and mechanisms governing the transformation between these hydrated states are not yet fully understood. The process of efflorescence, where the decahydrate loses water to form the monohydrate in dry air, has been studied, but a universal kinetic description under varying temperatures and water vapor pressures remains an active area of research. wikipedia.orgrsc.org Future studies could focus on:

Metastable Phases: The existence of other, less stable hydrates, such as a reported form with 2.5 water units per sodium carbonate unit, has been a subject of debate. wikipedia.orgarizona.edu Advanced crystallographic techniques could conclusively identify or dismiss the existence of these and other potential metastable polymorphs.

Influence of Impurities: Industrial and natural crystallization processes rarely involve pure solutions. google.com The effect of common impurities, such as sodium chloride or sodium sulfate (B86663), on the crystal growth, habit, and phase stability of sodium carbonate decahydrate is a critical but underexplored area. google.com Understanding these interactions is vital for optimizing industrial crystallization and for geochemical modeling.

In-situ Crystallization Studies: Real-time, in-situ monitoring of crystallization and dehydration processes using techniques like synchrotron X-ray diffraction could provide unprecedented insight into the transient phases and structural rearrangements that occur during phase transitions.

A summary of the primary hydrates of sodium carbonate is presented below.

| Hydrate (B1144303) Name | Mineral Name | Formula | Stability Temperature Range (°C) |

| This compound | Natron | Na₂CO₃·10H₂O | -2.1 to 32.0 |

| Sodium Carbonate Heptahydrate | (Not known in mineral form) | Na₂CO₃·7H₂O | 32.0 to 35.4 |

| Sodium Carbonate Monohydrate | Thermonatrite | Na₂CO₃·H₂O | > 35.4 |

This table presents simplified stability ranges for crystallization from aqueous solutions. wikipedia.org

Novel Applications of this compound in Sustainable Chemical Technologies

The push for green chemistry and sustainable technologies has cast a new light on this compound, highlighting its potential in several innovative applications.

Thermal Energy Storage: One of the most promising emerging applications is its use as a phase change material (PCM). PCMs store and release large amounts of thermal energy (latent heat) at a nearly constant temperature during their phase transition. This compound's melting point of around 34 °C makes it a candidate for thermal energy storage in buildings, helping to maintain stable indoor temperatures and reduce energy consumption for heating and cooling. americanelements.comresearchgate.net Research is focused on creating novel composite PCMs to enhance their thermal properties and stability for practical applications in construction. researchgate.net